molecular formula C22H27ClN2O4 B13836079 tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

Cat. No.: B13836079
M. Wt: 418.9 g/mol
InChI Key: HBBNGRFPZAWXOM-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride: is a chemical compound with the molecular formula C22H27ClN2O4. It is commonly used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The corresponding carboxylic acid.

    Deprotection: The free amino acid.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group provides protection during synthesis, while the amino and ester groups allow for further functionalization. The compound interacts with molecular targets through covalent bonding and non-covalent interactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C22H27ClN2O4

Molecular Weight

418.9 g/mol

IUPAC Name

tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

InChI

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H

InChI Key

HBBNGRFPZAWXOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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